Pentanediamide
Overview
Description
Pentanediamide, also known as 1,5-Pentanediaminium, is a chemical compound with the molecular formula C5H16N2 . It is also referred to as 1,5-Diaminopentane and Cadaverine .
Synthesis Analysis
The synthesis of N,N,N’N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA) and its analogous compounds consists of four steps: diethylene glycol is oxidized to prepare diglycolic acid; diglycolic acid is converted into diglycolic anhydride by dehydration; diglycolic anhydride reacts with diamine to give mono-substituted .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula C5H16N2. The average mass is 104.193 Da and the monoisotopic mass is 104.130249 Da . The molecular weight of 1,5-Pentanediamine is 102.1781 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by its molecular structure. The molecular weight of 1,5-Pentanediamine is 102.1781 . The average mass of this compound is 104.193 Da and the monoisotopic mass is 104.130249 Da .Scientific Research Applications
Scientific Research Applications of Pentanediamide
Biological Production and Industrial Applications
- 1,5-pentanediamine, a form of this compound, is significantly valued in industry for its desirable properties. It's extensively used as a vital component in emerging polymer businesses. Advances in biological production of 1,5-pentanediamine using Corynebacterium glutamicum, a method competing with traditional chemical synthesis, have been noted. This method involves recombinant strains capable of producing 1,5-pentanediamine in significant quantities, demonstrating the potential of biotechnological methods in industrial chemical production (Zhang Jian-zhong, 2010).
Separation and Purification Techniques
- The study of 1,5-pentanediamine hydrochloride (PDAH) recovery from fermentation broth of 1,5-pentanediamine (PDA) using cation exchange resin and crystallization has been documented. PDAH is a crucial raw material for bio-based pentamethylene diisocyanate (PDI), which shows excellent properties in adhesives and thermosetting polyurethane applications. The research contributes to the industrial scale-up of PDAH separation, crucial for the production of PDI (Hui Li et al., 2023).
Combustion and Emission Characteristics in Engines
- Studies have examined the combustion and emission characteristics of diesel engines using fuel blends containing pentanol, highlighting its potential as a biofuel. The addition of pentanol to diesel and biodiesel fuels in various ratios has been found to improve combustion and reduce emissions in diesel engines, indicating pentanol's viability as an environmentally friendly alternative fuel (Li Li et al., 2015).
Medical and Pharmaceutical Applications
- This compound derivatives have shown promise in medical applications. For instance, novel bisbenzamidines linked by a this compound chain demonstrated potent in vitro activity against Pneumocystis carinii, a cause of pneumonia, and were more effective and less toxic than existing treatments. This indicates the potential of this compound derivatives as drug candidates (J. Vanden Eynde et al., 2004).
Biosynthesis and Metabolic Engineering
- Advances in metabolic engineering have enabled the development of microbial strains for the production of pentanol isomers, a class of chemicals with potential application as biofuels. These isomers, found as by-products of microbial fermentations, have seen increased production efficiency through engineered microorganisms, opening avenues for biofuel applications (A. Cann & J. Liao, 2009).
Energy and Environmental Research
- Pentanol's role in enhancing the performance of diesel engines and reducing environmental impact has been studied. When blended with gasoline, pentanol can improve engine performance and reduce emissions, making it a promising alternative fuel source (H. Yaman & M. Yeşilyurt, 2021).
Mechanism of Action
Target of Action
Pentanediamide, also known as Glutaramide, is a complex compound with various potential targets. It has been suggested that it may interact with certain proteins or enzymes in the body, affecting their function .
Mode of Action
It is thought that the compound interferes with nuclear metabolism, resulting in the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This interference could lead to changes in cellular functions and processes .
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential interaction with different proteins and enzymes
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
It has been suggested that the compound’s interaction with its targets could lead to changes in cellular functions and processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
Pentanediamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to conformational changes that affect enzyme activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions. The binding of this compound to specific biomolecules can induce conformational changes that alter their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and signaling pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the localization and accumulation of this compound in specific cellular compartments. Understanding these processes is essential for elucidating the mechanisms by which this compound exerts its effects on cellular functions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular compartments or organelles within the cell. These localization patterns are important for understanding how this compound interacts with other biomolecules and exerts its effects at the subcellular level .
Properties
IUPAC Name |
pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYSVYHULFYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282184 | |
Record name | Pentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-60-0 | |
Record name | Pentanediamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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